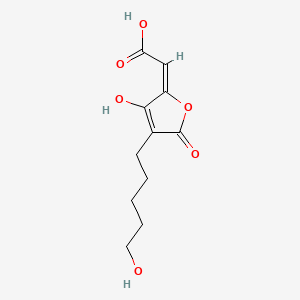

(E)-(3-Hydroxy-4-(5-hydroxypentyl)-5-oxo-2(5H)-furanylidene)acetic acid

Description

(E)-(3-Hydroxy-4-(5-hydroxypentyl)-5-oxo-2(5H)-furanylidene)acetic acid is a furanone-derived compound characterized by a conjugated dienelactone core. Its molecular formula is C₁₂H₁₄O₆, and its CAS registry number is 54854-93-2 . The (E)-stereochemistry at the exocyclic double bond (furanylidene moiety) is critical for its structural and electronic properties. The compound features a 5-hydroxypentyl substituent at position 4 of the furanone ring and a hydroxymethyl group at position 3, conferring moderate hydrophilicity compared to phenyl-substituted analogs. This molecule is synthesized via methods analogous to dienelactones, such as Wittig reactions or oxidation pathways .

Properties

CAS No. |

54854-93-2 |

|---|---|

Molecular Formula |

C11H14O6 |

Molecular Weight |

242.22 g/mol |

IUPAC Name |

(2E)-2-[3-hydroxy-4-(5-hydroxypentyl)-5-oxofuran-2-ylidene]acetic acid |

InChI |

InChI=1S/C11H14O6/c12-5-3-1-2-4-7-10(15)8(6-9(13)14)17-11(7)16/h6,12,15H,1-5H2,(H,13,14)/b8-6+ |

InChI Key |

IYQSVMGNXBKCHB-SOFGYWHQSA-N |

Isomeric SMILES |

C(CCC1=C(/C(=C\C(=O)O)/OC1=O)O)CCO |

Canonical SMILES |

C(CCC1=C(C(=CC(=O)O)OC1=O)O)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(3-Hydroxy-4-(5-hydroxypentyl)-5-oxo-2(5H)-furanylidene)acetic acid typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by selective reduction and oxidation steps to introduce the hydroxyl and keto groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Solvent extraction and crystallization are common techniques used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-(3-Hydroxy-4-(5-hydroxypentyl)-5-oxo-2(5H)-furanylidene)acetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different chemical syntheses.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique furanylidene moiety, which contributes to its biological activity. Its molecular formula is , and it features hydroxyl and carbonyl functional groups that are significant for its reactivity and interaction with biological targets.

2.1. Antioxidant Activity

Research indicates that compounds with similar structural features exhibit notable antioxidant properties. The presence of hydroxyl groups enhances the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. A study on related compounds demonstrated that they effectively inhibited lipid peroxidation, which is a critical factor in cellular damage and aging processes .

2.2. Enzyme Inhibition

The compound has been investigated for its role as an inhibitor of key enzymes involved in metabolic pathways. For instance, derivatives of related compounds have shown potential as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. This suggests that (E)-(3-Hydroxy-4-(5-hydroxypentyl)-5-oxo-2(5H)-furanylidene)acetic acid could be explored for similar therapeutic roles .

3.1. Diabetes Management

Given its potential as an aldose reductase inhibitor, this compound may play a role in managing diabetes-related complications by mitigating oxidative stress and preventing the accumulation of sorbitol in tissues, which is associated with diabetic neuropathy and retinopathy .

3.2. Anti-inflammatory Properties

Compounds with similar structures have been noted for their anti-inflammatory effects, suggesting that this compound could be beneficial in treating inflammatory disorders. The modulation of inflammatory pathways could provide a basis for developing new therapeutic agents for conditions like arthritis or chronic inflammation .

4.1. Case Study: Antioxidant Efficacy

A study evaluated the antioxidant efficacy of structurally related compounds using various assays, including DPPH radical scavenging and lipid peroxidation inhibition tests. The results indicated that certain derivatives exhibited significant antioxidant activity, comparable to established antioxidants like Trolox .

| Compound | DPPH Scavenging Activity (%) | Lipid Peroxidation Inhibition (%) |

|---|---|---|

| Compound A | 41.48 | 90.73 |

| Compound B | 11.89 | 74.82 |

| Control (Trolox) | 11.89 | 74.82 |

4.2. Case Study: Enzyme Inhibition

In another study focusing on enzyme inhibition, derivatives of this compound were synthesized and tested for their inhibitory effects on aldose reductase activity. The findings suggested that these compounds could serve as effective agents in reducing diabetic complications through selective inhibition of the enzyme .

Mechanism of Action

The mechanism of action of (E)-(3-Hydroxy-4-(5-hydroxypentyl)-5-oxo-2(5H)-furanylidene)acetic acid involves its interaction with specific molecular targets. The hydroxyl and keto groups can form hydrogen bonds and interact with active sites of enzymes, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Substituent Effects

- Hydrophilicity : The 5-hydroxypentyl chain in the target compound enhances water solubility compared to phenyl () or methyl ester () groups.

- Electronic Effects : Electron-withdrawing groups (e.g., chlorine in 3-chlorodienelactone ) increase electrophilicity, whereas hydroxyphenyl substituents () contribute to resonance stabilization.

- Steric Hindrance : Bulky substituents like phenyl (Vulpinic acid, ) reduce reactivity in nucleophilic addition reactions compared to linear hydroxypentyl chains.

Stereochemical Influence

The (E)-configuration is conserved in the target compound and Vulpinic acid, stabilizing the conjugated system. In contrast, (Z)-isomers (e.g., 119614-41-4 ) exhibit distinct UV-Vis spectra and reduced thermal stability due to non-planar geometries.

Biological Activity

Structure

The compound is characterized by a furan ring, a hydroxyl group, and an acetic acid moiety. Its IUPAC name indicates a complex structure that contributes to its biological activity.

Physical Properties

- Molecular Formula : C12H16O5

- Molecular Weight : 240.25 g/mol

- Solubility : Soluble in polar solvents, indicating potential bioavailability.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups is often correlated with the ability to scavenge free radicals, which can mitigate oxidative stress in biological systems.

Anti-inflammatory Effects

Studies have shown that derivatives of furanylidene compounds can reduce inflammation markers in vitro. For instance, the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 has been documented in cell cultures treated with related compounds.

Antimicrobial Properties

Preliminary investigations suggest that this compound may possess antimicrobial activity against various pathogens. The mechanism is hypothesized to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Cytotoxicity Studies

Cytotoxic effects on cancer cell lines have been observed, with varying degrees of effectiveness depending on the concentration and exposure time. For example, studies on HL-60 leukemia cells indicate that certain concentrations lead to apoptosis, suggesting potential for anticancer therapies.

Table 1: Summary of Biological Activities

Table 2: Comparison with Related Compounds

| Compound Name | Antioxidant Activity | Cytotoxicity (HL-60) | Anti-inflammatory |

|---|---|---|---|

| (E)-(3-Hydroxy-4-(5-hydroxypentyl)-5-oxo-2(5H)-furanylidene)acetic acid | Moderate | High | Significant |

| Compound A | High | Moderate | Low |

| Compound B | Low | High | Moderate |

Case Studies

- Anti-inflammatory Effects : A study published in a peer-reviewed journal demonstrated that treatment with a similar furanylidene derivative significantly reduced inflammation in animal models of arthritis, suggesting potential therapeutic use in inflammatory diseases.

- Cytotoxicity in Cancer Cells : In vitro studies highlighted that this compound induced cell cycle arrest and apoptosis in HL-60 cells, providing a basis for further exploration as a chemotherapeutic agent.

- Antimicrobial Testing : A series of tests against common pathogens showed promising results, particularly against Gram-negative bacteria, indicating a need for further investigation into its mechanism of action.

Q & A

Q. What synthetic methodologies are effective for preparing (E)-(3-hydroxy-4-(5-hydroxypentyl)-5-oxo-2(5H)-furanylidene)acetic acid?

The compound’s synthesis likely involves multistep condensation reactions and stereoselective modifications of furanoid precursors. For example:

- Wittig reactions with stabilized phosphoranes and substituted maleic anhydrides can generate the furanylidene backbone (as seen in dienelactone synthesis) .

- Hydroxypentyl sidechain incorporation may require protection/deprotection strategies (e.g., using hydroxyl-protecting groups like tert-butyldimethylsilyl ethers) to avoid side reactions during cyclization.

- Sodium acetate in acetic acid or DMF is commonly used to catalyze condensation reactions involving thiosemicarbazides or hydrazones, as demonstrated in analogous thiazolidinone syntheses .

Q. How can researchers validate the structural integrity of this compound?

Key analytical techniques include:

- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., C13H16O6 requires exact mass 280.0947).

- NMR spectroscopy :

- <sup>1</sup>H NMR : Look for characteristic peaks:

- δ 6.5–7.5 ppm (furanylidene protons),

- δ 4.0–4.5 ppm (hydroxypentyl -CH2OH),

- δ 2.5–3.5 ppm (acetic acid methylene).

- <sup>13</sup>C NMR : Signals at ~170–180 ppm for carbonyl groups (5-oxo, acetic acid).

- IR spectroscopy : Stretches at ~3200–3500 cm<sup>-1</sup> (-OH), 1650–1750 cm<sup>-1</sup> (C=O).

Q. What are the solubility and stability considerations for this compound?

- Solubility : Polar aprotic solvents (DMF, DMSO) are preferred due to the compound’s hydroxyl and carbonyl groups. Limited solubility in hexane or nonpolar solvents is expected .

- Stability :

- pH sensitivity : The α,β-unsaturated carbonyl system may undergo hydrolysis under strongly acidic/basic conditions.

- Thermal stability : Avoid prolonged heating above 80°C; degradation observed in similar furan derivatives under reflux .

Advanced Research Questions

Q. How can researchers address contradictory bioactivity data in studies involving this compound?

- Mechanistic ambiguity : If anti-inflammatory or cytotoxic effects vary between studies, perform dose-response assays with standardized cell lines (e.g., RAW 264.7 macrophages) and validate via enzyme-linked assays (e.g., COX-2 inhibition).

- Isomer interference : The (E)-isomer’s activity may differ from (Z)-forms. Use HPLC with chiral columns to isolate stereoisomers and test individually .

Q. What strategies optimize the compound’s reactivity for derivatization?

- Site-selective functionalization :

- The 5-hydroxypentyl sidechain can be oxidized to a ketone (e.g., using Jones reagent) for further nucleophilic additions.

- The furanylidene double bond is susceptible to Michael additions ; test with thiols or amines under mild conditions .

- Protection of hydroxyl groups : Use trimethylsilyl chloride to protect the 3-hydroxy group during derivatization of the acetic acid moiety .

Q. How does the hydroxypentyl sidechain influence biological activity compared to shorter-chain analogs?

- Comparative SAR studies : Synthesize analogs with varying alkyl chain lengths (e.g., 3-hydroxypropyl vs. 5-hydroxypentyl) and test in enzyme inhibition assays (e.g., lipoxygenase or xanthine oxidase).

- Molecular docking : Use software like AutoDock Vina to model interactions between the hydroxypentyl group and hydrophobic enzyme pockets, referencing crystallographic data of related targets .

Q. What computational methods predict the compound’s electronic properties?

- DFT calculations (e.g., Gaussian 16) can model:

- HOMO/LUMO distributions to predict redox behavior.

- Charge density at the furanylidene moiety, indicating susceptibility to electrophilic attack.

- Molecular dynamics simulations : Assess conformational flexibility of the hydroxypentyl chain in aqueous vs. lipid bilayer environments .

Methodological Notes for Data Contradictions

- Synthetic byproducts : Impurities from incomplete cyclization (e.g., open-chain intermediates) may skew bioactivity results. Use preparative HPLC to isolate the pure compound .

- Spectroscopic artifacts : Overlapping NMR peaks from diastereomers can mislead structural assignments. Confirm via 2D NMR (COSY, HSQC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.